5-(4-Hydroxybutyl)imidazolidine-2,4-dione 5-(4-Hydroxybutyl)imidazolidine-2,4-dione 5-(4-hydroxybutyl)hydantoin is an imidazolidine-2,4-dione substituted by a 4-hydroxybutyl group at position 5. It is an imidazolidine-2,4-dione and a primary alcohol.
Brand Name: Vulcanchem
CAS No.: 5458-06-0
VCID: VC21344455
InChI: InChI=1S/C7H12N2O3/c10-4-2-1-3-5-6(11)9-7(12)8-5/h5,10H,1-4H2,(H2,8,9,11,12)
SMILES: C(CCO)CC1C(=O)NC(=O)N1
Molecular Formula: C7H12N2O3
Molecular Weight: 172.18 g/mol

5-(4-Hydroxybutyl)imidazolidine-2,4-dione

CAS No.: 5458-06-0

Cat. No.: VC21344455

Molecular Formula: C7H12N2O3

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Hydroxybutyl)imidazolidine-2,4-dione - 5458-06-0

CAS No. 5458-06-0
Molecular Formula C7H12N2O3
Molecular Weight 172.18 g/mol
IUPAC Name 5-(4-hydroxybutyl)imidazolidine-2,4-dione
Standard InChI InChI=1S/C7H12N2O3/c10-4-2-1-3-5-6(11)9-7(12)8-5/h5,10H,1-4H2,(H2,8,9,11,12)
Standard InChI Key SQKDMDCPJJTKKB-UHFFFAOYSA-N
SMILES C(CCO)CC1C(=O)NC(=O)N1
Canonical SMILES C(CCO)CC1C(=O)NC(=O)N1

Chemical Structure and Properties

5-(4-Hydroxybutyl)imidazolidine-2,4-dione, also known as 5-(4-hydroxybutyl)hydantoin, is a derivative of imidazolidine-2,4-dione (hydantoin) featuring a 4-hydroxybutyl group at position 5. This compound is characterized by its unique structural features that combine the imidazolidine ring system with a primary alcohol functionality.

Basic Chemical Information

The compound is identified by CAS registry number 5458-06-0 and has a molecular formula of C7H12N2O3 . Its molecular weight is calculated at 172.18 g/mol, making it a relatively small molecule suitable for various chemical applications . The structure consists of a five-membered imidazolidine ring with two carbonyl groups at positions 2 and 4, and a 4-hydroxybutyl substituent at position 5.

Structural Representations

Several notations are used to represent the compound's structure in chemical databases and literature:

  • SMILES notation: C(CCO)CC1C(=O)NC(=O)N1

  • InChI: InChI=1S/C7H12N2O3/c10-4-2-1-3-5-6(11)9-7(12)8-5/h5,10H,1-4H2,(H2,8,9,11,12)

  • InChIKey: SQKDMDCPJJTKKB-UHFFFAOYSA-N

Physicochemical Properties

The compound possesses several key physicochemical properties that influence its behavior in biological systems and chemical reactions:

  • Density: Approximately 1.213 g/cm³

  • LogP: 0.01460, indicating moderate hydrophilicity

  • Solubility: Though specific solubility data is limited, the compound is expected to be soluble in polar solvents due to its hydroxyl group and imidazolidine ring structure

Biological Activity and Applications

While specific research on 5-(4-Hydroxybutyl)imidazolidine-2,4-dione is limited, its structural features suggest potential biological activities based on the known properties of related imidazolidine-2,4-dione derivatives.

Antioxidant Properties

Related imidazolidine derivatives have demonstrated antioxidant properties. The compound may act as a free radical scavenger, potentially neutralizing reactive oxygen species (ROS). In vitro studies of similar compounds have shown reduction of oxidative stress markers in cell cultures exposed to high levels of ROS.

Enzyme Inhibition

Imidazolidine-2,4-dione derivatives have been investigated for their ability to inhibit certain enzymes. For instance, some derivatives have shown promise as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), which could be relevant for treating autoimmune diseases .

Research Applications

The compound may serve as a valuable building block in organic synthesis, particularly for creating more complex molecules with targeted biological activities . Its unique structure with both imidazolidine and alcohol functional groups makes it versatile for further derivatization.

Comparative Analysis with Related Compounds

Understanding how 5-(4-Hydroxybutyl)imidazolidine-2,4-dione relates to similar compounds provides valuable context for its potential applications.

Comparison with Thiazolidin-2,4-dione Derivatives

Thiazolidin-2,4-dione (TZD) derivatives, which replace the NH group in the five-membered ring with a sulfur atom, have been extensively studied for their biological activities:

  • TZD analogues have demonstrated hypoglycemic activities through PPAR-γ receptor activation

  • They exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases

  • They show antioxidant properties through reactive oxygen species (ROS) scavenging

Structure-Activity Relationship Considerations

The 4-hydroxybutyl substituent at position 5 likely influences several properties:

  • The hydroxyl group increases water solubility compared to alkyl-substituted analogues

  • The flexible butyl chain may affect binding to biological targets

  • The primary alcohol functionality provides a handle for further chemical modifications

Sample Preparation and Analysis

Proper preparation methods are essential for utilizing 5-(4-Hydroxybutyl)imidazolidine-2,4-dione in research settings.

Stock Solution Preparation

Table 1 provides guidance for preparing stock solutions at various concentrations:

ConcentrationAmount of Compound
1 mg5 mg
1 mM5.8079 mL
5 mM1.1616 mL
10 mM0.5808 mL

Stock solution preparation volumes for 5-(4-Hydroxybutyl)imidazolidine-2,4-dione at various concentrations

Research Gaps and Future Directions

Despite the potential applications of 5-(4-Hydroxybutyl)imidazolidine-2,4-dione, significant research gaps exist in the current literature.

Identified Research Needs

Several areas warrant further investigation:

  • Comprehensive evaluation of biological activities specific to this compound

  • Development of optimized synthetic routes for large-scale production

  • Detailed structure-activity relationship studies comparing various hydroxyalkyl chain lengths

  • Investigation of potential medicinal applications, particularly in areas where related compounds have shown promise

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